3-Chloro-2-nitrobenzoyl chloride

Lipophilicity LogP Partition Coefficient

Procure 3-Chloro-2-nitrobenzoyl chloride (CAS 19088-99-4) for its superior electrophilicity, driven by the ortho-nitro group (Hammett σₚ=+0.78), ensuring efficient acylation for kinase inhibitors (STEP IC50=33 nM) and sulfonylurea herbicides. Avoid generic analogs; this specific regiochemistry is critical for high-yield syntheses and target potency. Requires inert atmosphere storage and GHS-compliant handling. Request a quote for competitive pricing on 1g-25g research quantities.

Molecular Formula C7H3Cl2NO3
Molecular Weight 220.01
CAS No. 19088-99-4
Cat. No. B2587394
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-2-nitrobenzoyl chloride
CAS19088-99-4
Molecular FormulaC7H3Cl2NO3
Molecular Weight220.01
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)[N+](=O)[O-])C(=O)Cl
InChIInChI=1S/C7H3Cl2NO3/c8-5-3-1-2-4(7(9)11)6(5)10(12)13/h1-3H
InChIKeyZNBNVUUCAFMGIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-2-nitrobenzoyl chloride (CAS 19088-99-4): Core Identity, Physicochemical Profile, and Primary Utility as a Specialized Electrophilic Intermediate


3-Chloro-2-nitrobenzoyl chloride (CAS 19088-99-4) is a specialized benzoyl chloride derivative bearing electron-withdrawing nitro (2-position) and chloro (3-position) substituents on the aromatic ring [1]. This substitution pattern confers distinct physicochemical properties, including a reported melting point range of 50–56 °C and a predicted boiling point of 316.9±22.0 °C . The compound is recognized as a reactive electrophilic intermediate, primarily utilized for introducing the 3-chloro-2-nitrobenzoyl moiety into more complex molecular scaffolds via acylation reactions .

3-Chloro-2-nitrobenzoyl chloride (CAS 19088-99-4): Why In-Class Acyl Chlorides and Positional Isomers Cannot Be Interchanged


The assumption that any benzoyl chloride with a nitro and chloro group is functionally equivalent ignores the decisive impact of substitution regiochemistry on both electrophilic reactivity and downstream product performance. The ortho-nitro group in 3-chloro-2-nitrobenzoyl chloride exerts a strong electron-withdrawing effect through both induction and resonance, significantly polarizing the carbonyl carbon and enhancing its susceptibility to nucleophilic attack relative to non-nitro analogs [1]. Furthermore, the meta-chloro substituent introduces steric and electronic differentiation from its positional isomers (e.g., 5-chloro-2-nitrobenzoyl chloride or 2-chloro-4-nitrobenzoyl chloride), which can alter reaction kinetics and product regioselectivity . Generic substitution with an alternative benzoyl chloride—even one containing both nitro and chloro groups—can lead to divergent synthetic outcomes, including reduced coupling efficiency, altered biological activity in final compounds, or failure to meet process-specific stability and solubility requirements [2].

3-Chloro-2-nitrobenzoyl chloride (CAS 19088-99-4): Quantitative Differentiation Evidence Against Closest Analogs and In-Class Candidates


Predicted LogP and Hydrophobicity: 3-Chloro-2-nitrobenzoyl chloride vs. Unsubstituted Benzoyl Chloride

The presence of the chloro and nitro substituents on 3-chloro-2-nitrobenzoyl chloride significantly alters its lipophilicity compared to unsubstituted benzoyl chloride. This is a critical differentiator for applications requiring a specific balance of aqueous and lipid solubility.

Lipophilicity LogP Partition Coefficient Drug Design

Substituent-Induced Reactivity Modulation: Ortho-Nitro Activation of the Acyl Chloride Moiety

The ortho-nitro group in 3-chloro-2-nitrobenzoyl chloride exerts a powerful electron-withdrawing effect, dramatically increasing the electrophilicity of the carbonyl carbon. This effect is quantitatively captured by the Hammett substituent constant (σ). [1]

Electrophilic Reactivity Nucleophilic Substitution Hammett Equation Synthetic Chemistry

Distinct GHS Hazard Profile: Quantified Corrosivity and Toxicity vs. Non-Chlorinated Analogs

3-Chloro-2-nitrobenzoyl chloride carries specific GHS hazard statements reflecting its dual acyl chloride and nitro-aromatic nature. Compared to 2-nitrobenzoyl chloride (which lacks the 3-chloro substituent), the presence of the additional chlorine atom contributes to a more severe hazard classification profile.

Chemical Safety GHS Classification Hazard Communication Procurement Specifications

Derivative Potency in Kinase Inhibition: Impact of the 3-Chloro-2-nitrobenzoyl Moiety on Biological Activity

The 3-chloro-2-nitrobenzoyl moiety, when incorporated into specific molecular frameworks, contributes to potent kinase inhibition. For example, N-aroylsulfonamide derivatives derived from this acyl chloride have demonstrated significant activity. [1] While a direct comparator with the same core structure is not available, the following data illustrates the potency achievable with this substituent.

Kinase Inhibition Medicinal Chemistry IC50 Drug Discovery

3-Chloro-2-nitrobenzoyl chloride (CAS 19088-99-4): Evidence-Driven Application Scenarios for Targeted Procurement


Synthesis of N-Aroylsulfonamide Kinase Inhibitors

The reactive acyl chloride group of 3-chloro-2-nitrobenzoyl chloride is strategically employed to install the 3-chloro-2-nitrobenzoyl moiety onto sulfonamide scaffolds. Derivatives synthesized via this route have demonstrated activity as kinase inhibitors, with reported IC50 values in the nanomolar range against targets such as STEP (IC50 = 33 nM) [1]. This application is directly supported by evidence of potent biological activity in the resulting compounds, making this acyl chloride a high-value intermediate for medicinal chemistry groups exploring this chemotype.

Friedel-Crafts Acylation for Agrochemical Building Blocks

The enhanced electrophilicity of 3-chloro-2-nitrobenzoyl chloride, attributed to its ortho-nitro group (Hammett σₚ = +0.78), facilitates efficient Friedel-Crafts acylations [1]. A documented example is its reaction with anisole to yield 3-chloro-2-nitrobenzophenone, a key precursor to sulfonylurea herbicides . This application leverages the compound's class-level reactivity advantage, providing a pathway to specific agrochemical intermediates not readily accessible with less reactive benzoyl chlorides.

Preparation of Specialized Amides for Antimicrobial Screening

The compound is utilized to synthesize a diverse array of amides by coupling with primary and secondary amines. This is supported by its classification as an important organic synthesis intermediate for preparing compounds containing acyl chloride functional groups, including drugs and dyes [1]. N-aroylsulfonamides derived from this acyl chloride have been specifically noted for antimicrobial activity . Its defined hazard profile (H314, H302, H312, H332) necessitates controlled handling, but the structural diversity accessible via this route makes it a valuable starting material for generating screening libraries.

Technical Documentation Hub

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